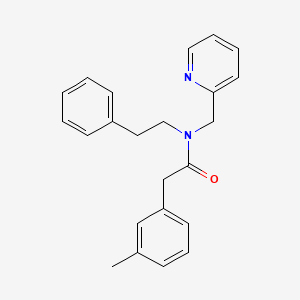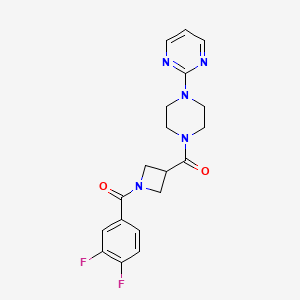
(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19F2N5O2 and its molecular weight is 387.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated new compounds related to "(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" for their antimicrobial and antifungal properties. For instance, Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest activity against bacteria and fungi, highlighting the compound's potential as a scaffold for developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, other derivatives have been investigated for their antibacterial and antifungal efficacy, demonstrating significant activity against various microbial strains, thus indicating their potential in addressing resistance issues in infectious diseases.
Anticancer Applications
Research on derivatives of "this compound" also extends to anticancer applications. Compounds synthesized from related structures have been evaluated for their antiproliferative activities against different cancer cell lines, including cervical cancer cells. Some conjugates showed significant cytotoxicity, inducing cell cycle arrest and apoptosis in cancer cells, suggesting the potential of these derivatives as therapeutic agents for cancer treatment (Kamal et al., 2012). The activation of p53 and involvement of p53 target genes in apoptosis induction highlight the mechanism through which these compounds exert their anticancer effects.
Drug Development and Pharmacokinetics
The pharmacokinetic profile and metabolism of compounds closely related to "this compound" have been studied in various species, including rats, dogs, and humans. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, laying the groundwork for further development and optimization of therapeutic agents (Sharma et al., 2012).
properties
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O2/c20-15-3-2-13(10-16(15)21)17(27)26-11-14(12-26)18(28)24-6-8-25(9-7-24)19-22-4-1-5-23-19/h1-5,10,14H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPALULXMSNMQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

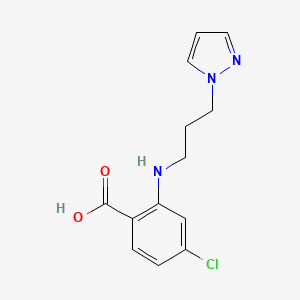
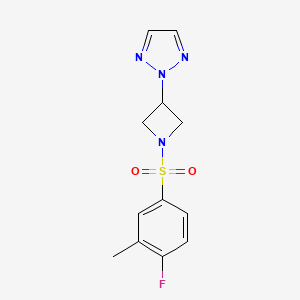
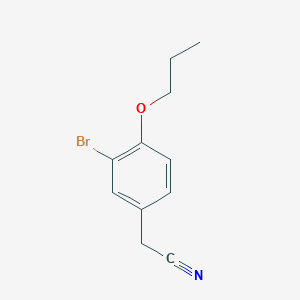
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2536316.png)
![6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2536318.png)

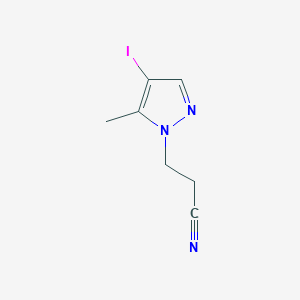
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)
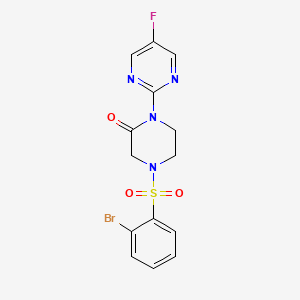
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)
![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)


